3,3'-Diindolylmethane

描述

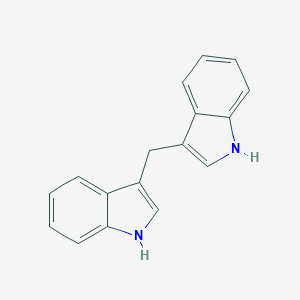

Structure

3D Structure

属性

IUPAC Name |

3-(1H-indol-3-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11,18-19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTRKSBEFQDZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037047 | |

| Record name | 3,3,-Diindolylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-05-4 | |

| Record name | 3,3′-Diindolylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diindolylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-diindolylmethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3,-Diindolylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 3,3'-methylenebis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIINDOLYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSZ9HQT61Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 3,3'-Diindolylmethane in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has emerged as a promising agent in cancer therapy.[1] Its multifaceted mechanism of action, targeting key cellular processes and signaling pathways involved in tumorigenesis, has garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of the core mechanisms by which DIM exerts its anti-cancer effects, with a focus on its impact on signaling pathways, apoptosis, cell cycle, and angiogenesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Data Presentation: Quantitative Effects of DIM on Cancer Cells

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of DIM on different cancer cell lines.

Table 1: IC50 Values of DIM in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | ~50 | 48 |

| MDA-MB-231 | Breast Cancer | ~50 | 48 |

| PC-3 | Prostate Cancer | 10 - 50 | Not Specified |

| LNCaP | Prostate Cancer | Not Specified | Not Specified |

| DU145 | Prostate Cancer | Not Specified | Not Specified |

| HT-29 | Colon Cancer | 30 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |

| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified |

| Panc-28 | Pancreatic Cancer | Not Specified | Not Specified |

| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified |

| TOV-21G | Ovarian Cancer | Not Specified | Not Specified |

| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified |

Table 2: Effect of DIM on Apoptosis in Cancer Cells

| Cell Line | Cancer Type | DIM Concentration (µM) | Apoptosis (%) | Exposure Time (h) |

| Hep3B | Hepatocellular Carcinoma | 20 | Increased | 24 |

| Hep3B | Hepatocellular Carcinoma | 40 | Increased | 24 |

| Hep3B | Hepatocellular Carcinoma | 60 | Increased | 24 |

| Hep3B | Hepatocellular Carcinoma | 80 | Increased | 24 |

| Huh7 | Hepatocellular Carcinoma | 20 | Increased | 24 |

| Huh7 | Hepatocellular Carcinoma | 40 | Increased | 24 |

| Huh7 | Hepatocellular Carcinoma | 60 | Increased | 24 |

| Huh7 | Hepatocellular Carcinoma | 80 | Increased | 24 |

Table 3: Effect of DIM on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | DIM Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Exposure Time (h) |

| MCF-7 | 0 (Control) | 51 | Not Specified | Not Specified | 48 |

| MCF-7 | 50 | 79 | Not Specified | Not Specified | 48 |

| MDA-MB-231 | 0 (Control) | 51 | Not Specified | Not Specified | 48 |

| MDA-MB-231 | 50 | 79 | Not Specified | Not Specified | 48 |

Core Mechanisms of Action

DIM's anti-cancer activity is attributed to its ability to modulate a wide range of cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

DIM is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types.[1] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. DIM has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the key executioners of apoptosis. Furthermore, DIM can enhance the expression of death receptors like DR5, sensitizing cancer cells to apoptosis induced by their ligands.[2]

Cell Cycle Arrest

DIM effectively halts the progression of the cell cycle, primarily by inducing a G1 or G2/M phase arrest.[3][4][5] In the G1 phase, DIM upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[3] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), which are essential for the G1 to S phase transition.[4] This leads to the accumulation of cells in the G1 phase and prevents DNA replication.[3] In some cancer cell lines, DIM has been observed to induce a G2/M arrest by activating checkpoint kinase 2 (Chk2), which in turn leads to the proteasomal degradation of Cdc25C and Cdk1.[5][6]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. DIM exhibits potent anti-angiogenic properties by directly targeting endothelial cells. It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). The underlying mechanism involves the downregulation of key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

Modulation of Key Signaling Pathways

DIM's pleiotropic effects are largely mediated through its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. DIM has been shown to inhibit the PI3K/Akt pathway by reducing the phosphorylation and activation of Akt.[4] This inhibition leads to the downstream suppression of pro-survival signals and contributes to DIM-induced apoptosis and cell cycle arrest.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in numerous cancers and is associated with resistance to chemotherapy and radiation. DIM effectively suppresses NF-κB signaling by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, which are involved in cell survival, proliferation, and inflammation.[7]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. DIM's effect on the MAPK pathway can be cell-type specific. In some cancer cells, DIM has been shown to inhibit the pro-proliferative ERK pathway.[8] Conversely, in other contexts, it can activate the stress-activated p38 MAPK and JNK pathways, which can lead to apoptosis.[8]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: DIM inhibits the PI3K/Akt signaling pathway.

Caption: DIM suppresses the NF-κB signaling pathway.

Caption: DIM differentially modulates MAPK signaling pathways.

Experimental Workflow Diagram

Caption: A representative experimental workflow for studying DIM's effects.

Experimental Protocols

Western Blot Analysis

Objective: To determine the expression levels of specific proteins in DIM-treated and control cancer cells.

Methodology:

-

Cell Lysis: After treatment with DIM, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.[9][10][11]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of DIM on the metabolic activity and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

DIM Treatment: Treat the cells with various concentrations of DIM and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12][13][14]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle after DIM treatment.

Methodology:

-

Cell Harvesting: Following DIM treatment, harvest the cells by trypsinization and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.[15][16]

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[15][16]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Conclusion

This compound exhibits a remarkable ability to combat cancer through a multi-pronged approach. Its capacity to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and modulate critical signaling pathways underscores its potential as a valuable agent in cancer prevention and therapy. The detailed mechanisms and protocols presented in this guide are intended to facilitate further research and development in this promising area of oncology. A deeper understanding of DIM's molecular targets and pathways will undoubtedly pave the way for its effective clinical application, either as a standalone therapeutic or in combination with existing cancer treatments.

References

- 1. 3,3’-Diindolylmethane induces apoptosis and autophagy in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound (DIM) induces a G(1) cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21(WAF1/CIP1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DIM (CAS 1968-05-4): R&D Systems [rndsystems.com]

- 6. This compound inhibits breast cancer cell growth via miR-21-mediated Cdc25A degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. bio-rad.com [bio-rad.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. researchhub.com [researchhub.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow Cytometry Protocol [sigmaaldrich.com]

3,3'-Diindolylmethane (DIM): A Technical Review of its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3,3'-Diindolylmethane (DIM) is a natural bioactive compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3] Emerging as a significant molecule of interest, DIM has demonstrated considerable therapeutic and chemopreventive potential in a wide range of preclinical and clinical studies.[2] This document provides a technical overview of DIM's mechanisms of action, summarizes quantitative data from key studies, details common experimental protocols, and visualizes its complex interactions within cellular signaling pathways. Its primary appeal lies in its ability to modulate hormonal balance, particularly estrogen metabolism, and influence cellular processes central to cancer development, such as apoptosis, cell cycle regulation, and angiogenesis.[1][4]

Core Mechanisms of Action

DIM's therapeutic effects are multifactorial, stemming from its ability to interact with numerous cellular targets and signaling pathways.

Modulation of Estrogen Metabolism

A primary and well-documented mechanism of DIM is its influence on estrogen metabolism.[5] DIM promotes the preferential conversion of estrogen to the less potent metabolite, 2-hydroxyestrone (2-OHE1), over the more proliferative 16α-hydroxyestrone (16α-OHE1).[6] This action is crucial for mitigating the risk of hormone-sensitive cancers, such as breast and prostate cancer.[1] An increased urinary 2/16-OHE1 ratio is a key biomarker of DIM's antiestrogenic activity.[5]

Regulation of Cellular Signaling Pathways

DIM has been shown to inhibit multiple signaling pathways critical for cancer cell proliferation and survival.[4][7] Key pathways affected include:

-

PI3K/Akt Pathway: DIM can inhibit the activation of Akt kinase, a central node in cell growth and proliferation signaling.[5]

-

MAPK Pathway: DIM treatment can decrease the activation of p44/42 MAPK (ERK1/2) and increase the activation of the stress-activated p38 MAPK pathway, which can lead to growth inhibition and apoptosis.[8]

-

NF-κB Pathway: DIM suppresses the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[9]

Induction of Cell Cycle Arrest and Apoptosis

DIM effectively halts the proliferation of cancer cells by inducing cell cycle arrest, often in the G1 phase.[10] This is frequently achieved by upregulating the expression of cyclin-dependent kinase inhibitors like p21.[4] Furthermore, DIM promotes programmed cell death (apoptosis) in various cancer cell lines.[11] This is accomplished by modulating the expression of Bcl-2 family proteins and upregulating pro-apoptotic factors like Death Receptor 5 (DR5).[7][10]

Anti-Angiogenic and Anti-Metastatic Effects

DIM has been shown to inhibit neovascularization (angiogenesis), a critical process for tumor growth and expansion.[8] It also interferes with cancer cell adhesion, migration, and invasion, thereby reducing metastatic potential.[4]

Data from Preclinical and Clinical Investigations

The following tables summarize quantitative findings from in vitro, in vivo, and human clinical studies, demonstrating DIM's therapeutic efficacy across various models.

Table 1: Summary of Preclinical In Vitro Studies

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Prostate Cancer | LNCaP, C4-2B | Down-regulation of androgen receptor; inhibition of cell proliferation and induction of apoptosis. | [12] |

| Breast Cancer | MCF-7 | Induces G1 cell cycle arrest via Sp1-mediated activation of p21 expression. | [10] |

| Pancreatic Cancer | Panc-1, Panc-28 | Induces apoptosis through endoplasmic reticulum stress-dependent upregulation of DR5. | [7][10] |

| Colon Cancer | - | Enhances the efficacy of butyrate in cancer prevention through down-regulation of survivin. | [12] |

| Drug-Resistant Cancers | Breast, Lung, Glioma (EGFR mutant) | Inhibits growth and invasion irrespective of EGFR mutation status; alters cell cycle regulators to favor apoptosis. | [8] |

Table 2: Summary of Preclinical In Vivo Studies

| Animal Model | Cancer Type | Dosage/Route | Key Outcomes | Reference(s) |

| Rodent Models | Carcinogen-induced Breast & Lung Cancer | - | Reduced tumor formation with little toxicity. | [8] |

| Rat Model | DMBA-induced Mammary Tumors | 5 mg/kg (Oral) | Inhibition of tumor growth. | [13] |

| Mouse Model | TRAMP-C2 Prostate Cancer Cells | - | Significantly reduced tumor development by 50% compared to controls; tumors were significantly smaller. | [11] |

| Mouse Model | Breast Cancer | - | Enhanced tumor regression after radiation treatment in immune-competent (but not immuno-deficient) mice. | [14] |

Table 3: Summary of Human Clinical Trials

| Study Population | Intervention | Duration | Key Outcomes | Reference(s) |

| Postmenopausal Women with history of Breast Cancer | 108 mg/day absorbable DIM | 30 days | Significant increase in urinary 2-OHE1 levels; a 47% increase in the 2-OHE1/16α-OHE1 ratio (from 1.46 to 2.14). | [15] |

| Patients with Thyroid Proliferative Disease (TPD) | 300 mg/day DIM | 14 days | Significant increase in the urinary 2/16-OHE1 ratio; DIM was detectable in thyroid tissue, serum, and urine. | [5][16] |

| Women with Cervical Intraepithelial Neoplasia (CIN) | 2 mg/kg/day BR-DIM | 3 months | 47% of subjects in the treatment group showed improvement in their condition by 1-2 grades. | [17] |

| Healthy Female BRCA Carriers | 100 mg/day oral DIM | 1 year | Associated with a significant decline in the amount of fibroglandular tissue (FGT) on MRI, a predictive factor for breast cancer risk. | [18] |

Key Experimental Protocols & Methodologies

The findings cited in this review are based on established and reproducible experimental protocols.

-

Cell Viability and Proliferation Assays: To quantify the anti-proliferative effects of DIM, researchers commonly employ colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is proportional to the number of viable cells. Cell counts are also performed using a hemocytometer with trypan blue dye to distinguish between live and dead cells.

-

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry. Cells are treated with DIM, harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye like propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for cell cycle phase quantification.

-

Apoptosis Detection: Apoptosis is typically measured using Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This allows for the differentiation of early apoptotic, late apoptotic, and viable cells.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle control, and apoptosis (e.g., Akt, p-Akt, p21, Bcl-2, caspases). Protein lysates from DIM-treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins.

-

Animal Xenograft Models: To assess in vivo efficacy, human cancer cells are often injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are treated with DIM (typically via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for further analysis.[11]

-

Urinary Estrogen Metabolite Analysis: In human trials, the effect of DIM on estrogen metabolism is assessed by analyzing urine samples. The concentrations of 2-OHE1 and 16α-OHE1 are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the 2/16-OHE1 ratio.

Visualizing DIM's Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and conceptual workflows associated with DIM research.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant therapeutic potential across a spectrum of cancers and other proliferative diseases in laboratory and clinical settings.[2][11][17] Its ability to favorably modulate estrogen metabolism, inhibit critical oncogenic signaling pathways, and induce both cell cycle arrest and apoptosis provides a strong, multi-pronged rationale for its use as a chemopreventive and therapeutic agent.[4]

Despite promising results, challenges remain. The bioavailability of standard crystalline DIM can be low, although newer formulations have been developed to address this issue.[13] While numerous human trials have shown DIM's effect on biomarkers, more large-scale, randomized controlled trials are needed to conclusively establish its efficacy in treating or preventing cancer.[17][19]

Future research should focus on optimizing delivery systems, exploring synergistic combinations with conventional chemotherapeutics and radiation, and further elucidating its impact on the tumor microenvironment and anti-tumor immunity.[4][14] As our understanding deepens, DIM stands out as a vital natural compound poised to play an expanding role in modern medicine and health science.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer [mdpi.com]

- 8. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforaphane, 3,3′ – Diindolylmethane and Indole-3-Carbinol: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 10. Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mskcc.org [mskcc.org]

- 13. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. [PDF] Pilot Study: Effect of 3,3′-Diindolylmethane Supplements on Urinary Hormone Metabolites in Postmenopausal Women With a History of Early-Stage Breast Cancer | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. 3,3-Diindolylmethane (DIM): a nutritional intervention and its impact on breast density in healthy BRCA carriers. A prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

The Genesis of a Promising Phytochemical: A Technical Guide to the Discovery and Natural Sources of 3,3'-Diindolylmethane

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and natural origins of 3,3'-Diindolylmethane (DIM), a molecule of significant interest to the scientific and medical communities. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings on DIM's formation, its prevalence in dietary sources, and the foundational experimental work that has paved the way for current research.

Executive Summary

This compound (DIM) is a natural bioactive compound derived from the digestion of indole-3-carbinol (I3C), which is abundant in cruciferous vegetables.[1][2] First identified as a significant acid condensation product of I3C, DIM has garnered considerable attention for its potential health benefits, particularly in the realm of cancer chemoprevention. This guide details the scientific journey of DIM's discovery, quantifies its presence in natural sources, outlines key experimental protocols, and illustrates the molecular pathways it influences.

Discovery and Scientific Lineage

The discovery of this compound is intrinsically linked to the broader investigation of the health-promoting properties of cruciferous vegetables. Initial epidemiological studies suggested an inverse relationship between the consumption of vegetables like broccoli, cabbage, and Brussels sprouts and the incidence of certain cancers. This led researchers to investigate the bioactive compounds within these plants.

The precursor to DIM, indole-3-carbinol (I3C), was identified as a product of the enzymatic hydrolysis of glucobrassicin, a glucosinolate present in these vegetables.[3][4] Subsequent research in the latter half of the 20th century focused on the metabolic fate of I3C upon ingestion. It was discovered that the highly acidic environment of the stomach catalyzes the condensation of I3C into a variety of oligomeric products, with DIM being one of the most stable and abundant.[3][5] While it is challenging to attribute the discovery to a single individual, the collective work of numerous research groups in the fields of nutrition, toxicology, and cancer biology throughout the 1980s and 1990s was pivotal in identifying and characterizing DIM and its biological activities.

Natural Abundance and Dietary Sources

The primary natural sources of DIM are cruciferous vegetables from the Brassica genus. However, these vegetables do not contain DIM directly. Instead, they contain its precursor, indole-3-carbinol (I3C), which is formed from the hydrolysis of glucobrassicin when the plant cells are crushed or chewed.[6] The acidic environment of the stomach is then required to convert I3C into DIM.[7]

The concentration of I3C and its precursor, glucobrassicin, can vary significantly depending on the specific vegetable, cultivar, growing conditions, and preparation methods. The following tables summarize the available quantitative data on the content of these precursor compounds in various cruciferous vegetables.

Table 1: Glucobrassicin and Total Glucosinolate Content in Selected Cruciferous Vegetables

| Vegetable | Glucobrassicin Content (mg/100g FW) | Total Glucosinolate Content (mg/100g FW) |

| Brussels Sprouts | 3.2 (µmol/g DW)[8] | 18 - 390[9] |

| Kale | - | 17 - 345[9] |

| Cauliflower (White) | 1.3 (µmol/g DW)[8] | 78[9] |

| Cauliflower (Romanesco) | 14.3[10] | 48[9] |

| Cauliflower (Purple) | 124[10] | 154[9] |

| Cabbage (White) | 0.9 (µmol/g DW)[8] | 148[9] |

| Broccoli | - | 40.80–127.49[1] |

Note: FW denotes fresh weight, and DW denotes dry weight. Conversion between these units and to mg/100g can vary based on the water content of the vegetable. The data presented is compiled from various sources and methodologies, leading to a range of values.

Table 2: Indole-3-Carbinol (I3C) Content in Selected Cruciferous Vegetables

| Vegetable | I3C Content (mg/100g FW) |

| Broccoli | 77 - 117[11] |

| Cabbage | - |

Direct measurements of I3C are less common in the literature due to its instability. The values presented are based on available data and may not be representative of all cultivars and conditions.

Formation of this compound: An Acid-Catalyzed Condensation

The conversion of indole-3-carbinol to this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.

References

- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Cruciferous Vegetables | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review [mdpi.com]

- 7. Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variation of glucosinolates in vegetable crops of Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cruciferous vegetable-derived indole-3-carbinol: Topics by Science.gov [science.gov]

3,3'-Diindolylmethane and its role in apoptosis

An In-depth Technical Guide to 3,3'-Diindolylmethane and its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DIM) is a natural bioactive compound derived from the digestion of indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] Emerging as a potent agent in cancer chemoprevention and therapy, DIM has been shown to exhibit pleiotropic anti-cancer effects, primarily through the induction of apoptosis in a wide range of cancer cells.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying DIM-induced apoptosis, focusing on key signaling pathways, quantitative experimental data, and detailed laboratory protocols. It aims to serve as a critical resource for researchers and professionals in the fields of oncology and drug development.

Core Signaling Pathways in DIM-Induced Apoptosis

DIM orchestrates the induction of apoptosis through a multi-targeted approach, engaging both the intrinsic and extrinsic pathways while simultaneously suppressing critical pro-survival signals.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for DIM-induced apoptosis.[6] DIM triggers this pathway by directly influencing the mitochondria and the balance of Bcl-2 family proteins.

-

Modulation of Bcl-2 Family Proteins: A crucial step in DIM's mechanism is the regulation of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization.[7] DIM treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bax.[6][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity.[8]

-

Mitochondrial Disruption and Cytochrome C Release: The altered balance of Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[6]

-

Caspase Activation Cascade: Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which recruits and activates the initiator caspase-9.[10] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which carry out the systematic dismantling of the cell.[6][11]

Caption: DIM induces the intrinsic apoptotic pathway.

The Extrinsic (Death Receptor) Pathway

DIM can also sensitize cancer cells to apoptosis initiated by external signals through the extrinsic pathway.

-

Upregulation of Death Receptor 5 (DR5): Studies have shown that DIM can increase the expression of Death Receptor 5 (DR5), a key receptor in the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway.[12][13]

-

Potentiation of TRAIL-Induced Apoptosis: By upregulating DR5, DIM enhances the sensitivity of cancer cells to TRAIL, a cytokine that selectively induces apoptosis in transformed cells.[12] The binding of TRAIL to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8.[14]

-

Caspase-8 Activation: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave the BH3-only protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[13]

Inhibition of Pro-Survival Signaling

A key aspect of DIM's efficacy is its ability to shut down signaling pathways that cancer cells rely on for survival and proliferation.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival. DIM has been found to inhibit the phosphorylation and activation of Akt in various cancer cell lines.[6][15][16][17] By inhibiting Akt, DIM prevents the phosphorylation and inactivation of pro-apoptotic proteins and reduces the expression of survival genes. In some contexts, DIM's effect is mediated by increasing the expression of the tumor suppressor PTEN, a negative regulator of the Akt pathway.[18]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes the expression of anti-apoptotic genes, including Bcl-2. DIM has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[6][16][19] This inactivation of NF-κB signaling is a critical mechanism by which DIM promotes apoptosis and sensitizes cancer cells to chemotherapeutic agents.[19][20]

Caption: DIM inhibits pro-survival PI3K/Akt and NF-κB signaling.

Endoplasmic Reticulum (ER) Stress

In certain cancer types, such as pancreatic cancer, DIM induces apoptosis by triggering ER stress.[13] This involves the induction of ER stress markers like glucose-related protein 78 (GRP78) and C/EBP homologous transcription factor (CHOP). The induction of CHOP, in turn, leads to the upregulation of DR5, thereby linking the ER stress response to the extrinsic apoptotic pathway.[13]

Quantitative Data on DIM-Induced Apoptosis

The pro-apoptotic effects of DIM have been quantified across numerous studies and cancer cell lines. The following tables summarize key findings.

Table 1: Cytotoxicity of DIM in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration (h) | Reference |

|---|---|---|---|---|---|

| HCT116 | Colon Cancer | MTT | ~50-75 µM | 72 | [17] |

| SNU638 | Gastric Cancer | Cell Viability | 75 µM (~50% inhibition) | 72 | [21] |

| MCF-7 | Breast Cancer (ER+) | Proliferation | >10 µM | 24-96 | [8] |

| MDA-MB-231 | Breast Cancer (ER-) | Proliferation | >10 µM | 24-96 | [8] |

| CCRF-CEM | T-ALL | Viability | 15 µM | 48 | [5] |

| Human Chondrocytes | N/A (Safety) | CCK-8 | No toxicity up to 40 µM | 24-48 |[22] |

Table 2: Apoptosis Induction by DIM and Combination Treatments

| Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |

|---|---|---|---|---|

| BGC-823 | 10 µM DIM + 25 ng/ml TRAIL | 39.7% | Flow Cytometry | [12] |

| SGC-7901 | 10 µM DIM + 25 ng/ml TRAIL | 37.3% | Flow Cytometry | [12] |

| MDA-MB-231 | 30 µM B-DIM + 1.0 nM Taxotere | Significant increase vs single agent | Apoptosis Assay | [19] |

| CCRF-CEM | 15 µM DIM | 22% | TUNEL Assay | [5] |

| HCT116 | 50 µM DIM + 20 µM LY294002 | Significant increase in Sub-G1 | Flow Cytometry |[17] |

Table 3: Molecular Effects of DIM on Apoptotic Regulators

| Cell Line | Treatment | Target Protein | Effect | Reference |

|---|---|---|---|---|

| MCF-7 & MDA-MB-231 | DIM | Bcl-2 | Decreased protein and transcript | [8] |

| MCF-7 & MDA-MB-231 | DIM | Bax | Increased protein | [8] |

| SNU638 | 50 µM DIM + 25 nM Paclitaxel | Cleaved PARP | Significantly increased | [21] |

| SNU638 | 50 µM DIM + 25 nM Paclitaxel | Cleaved Caspase-9 | Significantly increased | [21] |

| Panc-28 | DIM | Caspase-8 | Increased cleavage | [13] |

| HCT116 | 50 µM DIM | p-Akt (S473) | Significantly inhibited | [17] |

| MDA-MB-231 | B-DIM | NF-κB Activity | Significantly decreased |[19] |

Detailed Experimental Protocols

Reproducible research relies on well-defined methodologies. The following sections detail common protocols used to investigate DIM-induced apoptosis.

Cell Viability and Cytotoxicity Assays

These assays measure cellular metabolic activity as an indicator of cell viability following treatment with DIM.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of DIM (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in DMF/acetic acid) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantification of Apoptosis by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) Staining This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with DIM as described above.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases like caspase-3.[25][26]

Fluorometric Caspase-3 Activity Assay

-

Cell Lysis: Treat cells with DIM, harvest, and wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Lysate Preparation: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a Bradford or BCA assay.

-

Assay Reaction: In a 96-well black plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with cell lysis buffer.

-

Substrate Addition: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of the caspase-3 substrate (e.g., DEVD-AMC, 4 mM stock).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

-

Analysis: Quantify the activity based on a standard curve generated with free AMC.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells with DIM, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.

Caption: Experimental workflow for studying DIM-induced apoptosis.

Conclusion and Future Directions

This compound robustly induces apoptosis in cancer cells by modulating a network of signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and key survival cascades like PI3K/Akt and NF-κB. Its ability to target multiple pathways simultaneously makes it an attractive candidate for cancer chemoprevention and as an adjunct to conventional therapies to overcome drug resistance.[19] While preclinical studies are promising, further human clinical trials are necessary to fully establish its efficacy, bioavailability, and safety profile for therapeutic use.[3][4] Future research should focus on optimizing delivery systems to improve bioavailability and exploring synergistic combinations with other anti-cancer agents to maximize therapeutic outcomes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3′-Diindolylmethane Induces G1 Arrest and Apoptosis in Human Acute T-Cell Lymphoblastic Leukemia Cells | PLOS One [journals.plos.org]

- 6. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Bcl-2 family-mediated apoptotic effects of this compound (DIM) in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dimer formation drives the activation of the cell death protease caspase 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3,3′-diindolylmethane potentiates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The Caspase-8 Dimerization/Dissociation Balance Is a Highly Potent Regulator of Caspase-8, -3, -6 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective growth regulatory and pro-apoptotic effects of DIM is mediated by AKT and NF-kappaB pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to this compound-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. PTEN/Akt Signaling-Mediated Activation of the Mitochondrial Pathway Contributes to the this compound-Mediated Antitumor Effect in Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. 3,3′-diindolylmethane inhibits LPS-induced human chondrocytes apoptosis and extracellular matrix degradation by activating PI3K-Akt-mTOR-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

3,3'-Diindolylmethane as an Aryl Hydrocarbon Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the acid-catalyzed condensation of indole-3-carbinol, a compound abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] Emerging as a compound of significant interest in pharmacology and drug development, DIM has been identified as a selective aryl hydrocarbon receptor (AhR) modulator.[2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell cycle control.[3][4] This technical guide provides an in-depth overview of DIM's function as an AhR agonist, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Concept: The Aryl Hydrocarbon Receptor Signaling Pathway

The canonical AhR signaling pathway is a well-elucidated mechanism. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[5] Upon binding of a ligand such as DIM, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[3] In the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[6][7] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[7][8] A primary and well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[2][9]

Quantitative Data

The interaction of DIM with the AhR and its subsequent activation of the signaling pathway have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity of this compound to the Aryl Hydrocarbon Receptor

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Kd | 90 nM | Not specified | [10] |

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a higher affinity.[11][12]

Table 2: Efficacy of this compound in Activating Aryl Hydrocarbon Receptor Signaling

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 | H295R | ~3 µM | EROD Activity | [6] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Table 3: Dose-Response of this compound on the Expression of AhR Target Genes

| Cell Line | Gene | DIM Concentration | Fold Induction | Reference |

| Human Primary Hepatocytes | CYP1A1 | 10 µM | 87-fold | [13] |

| 25 µM | 239-fold | [13] | ||

| 50 µM | 474-fold | [13] | ||

| Human Primary Hepatocytes | CYP1A2 | 10 µM | 31-fold | [13] |

| 25 µM | 70-fold | [13] | ||

| 50 µM | 113-fold | [13] | ||

| SGC7901 Gastric Cancer Cells | CYP1A1 | 10-50 µmol/L | Concentration-dependent increase | [2] |

| MCF-7 Breast Cancer Cells | CYP1A1 | >50 µM | Induction observed | [14] |

| H295R Adrenocortical Carcinoma Cells | CYP1A1 | 3 µM | Significant increase in mRNA | [6] |

| CYP1B1 | 3 µM | Significant increase in mRNA | [6] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the AhR signaling pathway and a typical experimental workflow for studying the effects of DIM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DIM as an AhR agonist.

AhR Luciferase Reporter Assay

This assay measures the transcriptional activity of the AhR in response to ligand binding.[13][15]

-

Cell Seeding:

-

Culture cells (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) in appropriate growth medium.

-

Trypsinize and resuspend cells to a concentration of 1 x 105 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of DIM in DMSO.

-

Perform serial dilutions of the DIM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

-

Remove the growth medium from the cells and replace it with 100 µL of the medium containing the different concentrations of DIM. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Activity Measurement:

-

Remove the medium from the wells.

-

Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

-

Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 mRNA Expression

This method quantifies the relative expression levels of the AhR target gene, CYP1A1.[16]

-

RNA Isolation:

-

Following treatment with DIM as described above, lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.

-

Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the vehicle control.

-

Western Blot Analysis of AhR and CYP1A1 Protein Levels

This technique is used to detect and quantify the protein levels of AhR and its target, CYP1A1.[17][18]

-

Protein Extraction:

-

After DIM treatment, wash the cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AhR (e.g., 1:1000 dilution) and CYP1A1 (e.g., 1:500 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Competitive AhR Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.[4][14]

-

Preparation of Cytosolic Extract:

-

Homogenize liver tissue or cultured cells in a suitable buffer (e.g., MDEG buffer) and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant is the cytosolic fraction containing the AhR.

-

-

Binding Reaction:

-

In a reaction tube, combine the cytosolic extract, a constant concentration of a radiolabeled AhR ligand (e.g., [3H]TCDD), and varying concentrations of unlabeled DIM.

-

Incubate the mixture for 2 hours at 20°C.

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to the reaction mixture to adsorb the unbound radioligand.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (containing the AhR-bound radioligand) using a scintillation counter.

-

Calculate the specific binding and determine the concentration of DIM that inhibits 50% of the specific binding of the radioligand (IC50).

-

Conclusion

This compound is a potent natural agonist of the aryl hydrocarbon receptor. Its ability to activate the AhR signaling pathway leads to the transcription of a battery of genes, most notably CYP1A1, which are involved in xenobiotic metabolism and other cellular processes. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacological properties of DIM and its potential therapeutic applications. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding and practical design of studies in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 10. Modulation of CYP1A1, CYP1A2 and CYP1B1 expression by cabbage juices and indoles in human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

- 16. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Aryl Hydrocarbon Receptor and CYP1A1Protein Expression [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

Molecular Targets of 3,3'-Diindolylmethane in Gastrointestinal Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, a compound abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower. A growing body of preclinical evidence has highlighted the potential of DIM as a chemopreventive and therapeutic agent against various malignancies, including gastrointestinal (GI) cancers.[1][2] DIM's anticancer effects are attributed to its ability to modulate a wide array of molecular targets and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. In GI cancers, a leading cause of cancer-related mortality worldwide, DIM has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and invasion.[1][2]

This technical guide provides a comprehensive overview of the molecular targets of DIM in colorectal, gastric, pancreatic, and esophageal cancers. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into DIM's mechanisms of action, quantitative data on its biological effects, and methodologies for key experimental procedures.

Data Presentation: Quantitative Effects of DIM on GI Cancer Cells

The following tables summarize the quantitative data on the effects of this compound on various gastrointestinal cancer cell lines.

Table 1: IC50 Values of DIM in Gastrointestinal Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay Method | Reference |

| Gastric Cancer | SGC-7901 | 60.74 | 48 | MTT | [1] |

| HGC-27 | 42.81 | 48 | MTT | [1] | |

| BGC-823 | Not specified, significant inhibition at ≥60µM | 24 | MTT | [3] | |

| Pancreatic Cancer | PANC-1 | ~20 | 48 | Not specified | [4] |

| MiaPaCa-2 | ~20 | 48 | Not specified | [5] | |

| Esophageal Cancer | TE-1 | Significant inhibition at 60µM and 80µM | 24 | CCK-8 | [1] |

| TE-8 | Not specified, significant inhibition with 50µM | 48 | EZ-CYTOX | [3] | |

| TE-12 | Not specified, significant inhibition with 50µM | 48 | EZ-CYTOX | [3] |

Table 2: Apoptosis Induction by DIM in Gastrointestinal Cancer Cell Lines

| Cancer Type | Cell Line | DIM Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Method | Reference |

| Gastric Cancer | BGC-823 | 20 | 24 | 3.5 | TUNEL | [3] |

| 40 | 24 | 14 | TUNEL | [3] | ||

| 60 | 24 | 34 | TUNEL | [3] | ||

| 80 | 24 | 83 | TUNEL | [3] | ||

| SGC-7901 | 20 | 24 | 3 | TUNEL | [3] | |

| 40 | 24 | 6 | TUNEL | [3] | ||

| 60 | 24 | 32 | TUNEL | [3] | ||

| 80 | 24 | 80 | TUNEL | [3] | ||

| BGC-823 | 10 (with 25 ng/ml TRAIL) | Not specified | 39.7 (late apoptosis) | Annexin V-FITC | [6] | |

| SGC-7901 | 10 (with 25 ng/ml TRAIL) | Not specified | 37.3 (late apoptosis) | Annexin V-FITC | [6] | |

| Pancreatic Cancer | PANC-1 | 20 | 24 | Significant increase | Annexin V Staining | [4] |

| Esophageal Cancer | TE-8 & TE-12 | 50 (in combination with 20µM Ursolic Acid) | Not specified | Markedly induced | Annexin V/PI | [3] |

Table 3: Cell Cycle Arrest Induced by DIM in Gastrointestinal Cancer Cell Lines

| Cancer Type | Cell Line | DIM Concentration (µM) | Incubation Time (hours) | % of Cells in G1 Phase | Method | Reference |

| Gastric Cancer | SNU-484 & SNU-638 | Not specified (in combination with 5-Fu) | Not specified | Significantly increased | Flow Cytometry | [2] |

| Esophageal Cancer | TT, TE-8, TE-12 | Not specified | 48 | Increased | Flow Cytometry | [7] |

Molecular Targets and Signaling Pathways

Colorectal Cancer

In colorectal cancer (CRC), DIM primarily exerts its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway , a critical pathway often dysregulated in this malignancy. DIM has been shown to downregulate the expression of key components and downstream targets of this pathway, including β-catenin and c-Myc.[8] This leads to the inhibition of cell proliferation and induction of apoptosis.

Gastric Cancer

In gastric cancer, DIM has been shown to induce cell death through multiple mechanisms, including the activation of the Hippo signaling pathway and the induction of endoplasmic reticulum (ER) stress via modulation of STIM1-mediated store-operated calcium entry (SOCE) .

Activation of the Hippo pathway by DIM leads to the phosphorylation and cytoplasmic retention of YAP and TAZ, transcriptional co-activators that promote cell proliferation and inhibit apoptosis. This results in G1-phase cell cycle arrest and apoptosis.

Furthermore, DIM upregulates STIM1, leading to SOCE and a sustained increase in intracellular calcium levels. This triggers ER stress, activating the p-AMPK-mediated ER stress pathway and ultimately leading to apoptosis and autophagy.[4]

Pancreatic Cancer

In pancreatic cancer, a malignancy known for its resistance to conventional therapies, DIM has been shown to induce apoptosis through the induction of ER stress and subsequent upregulation of Death Receptor 5 (DR5).[9] This process involves the activation of the PERK-eIF2α-ATF4-CHOP signaling axis. Additionally, DIM has been found to inhibit the constitutive activation of the NF-κB signaling pathway , a key driver of inflammation and cell survival in pancreatic cancer. DIM treatment leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Esophageal Cancer

In esophageal squamous cell carcinoma (ESCC), DIM has been demonstrated to suppress cell growth by inducing G1 cell cycle arrest and apoptosis.[7] One of the key molecular targets of DIM in esophageal cancer is the STAT3 signaling pathway . DIM inhibits the phosphorylation and activation of STAT3, a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis. This inhibition leads to the downregulation of STAT3 target genes, such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the effects of DIM on gastrointestinal cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on DIM's effects on gastric cancer cells.[4]

-

Cell Seeding: Seed gastric cancer cells (e.g., BGC-823, SGC-7901) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

DIM Treatment: Treat the cells with various concentrations of DIM (e.g., 0-120 µM) for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used to assess DIM-induced apoptosis in gastric cancer cells.[4]

-

Cell Seeding and Treatment: Seed cells (e.g., BGC-823, SGC-7901) in 6-well plates at a density of 5 x 10^5 cells/well. After overnight incubation, treat with varying concentrations of DIM (e.g., 0-80 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them three times with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is a general method for analyzing cell cycle distribution by flow cytometry, as applied in studies on DIM's effects on esophageal cancer cells.[7]

-

Cell Seeding and Treatment: Plate cells (e.g., TE-8, TE-12) in 100-mm dishes and treat with the desired concentrations of DIM for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

This is a representative protocol for analyzing protein expression changes induced by DIM, for instance, in the context of the Hippo pathway in gastric cancer.

-

Protein Extraction: After treating the cells (e.g., gastric cancer cell lines) with DIM, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., YAP, p-YAP, TAZ, p-TAZ, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for gastrointestinal cancers by targeting multiple, often interconnected, signaling pathways crucial for tumor progression. In colorectal cancer, DIM's inhibition of the Wnt/β-catenin pathway is a key mechanism. In gastric cancer, it induces cell death through both Hippo pathway activation and STIM1-mediated ER stress. For pancreatic and esophageal cancers, DIM's ability to suppress the pro-survival NF-κB and STAT3 pathways, respectively, underscores its multifaceted anti-cancer activity.

The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of DIM. Future studies should focus on elucidating the complete network of DIM's molecular interactions, its efficacy in combination with standard chemotherapies, and its potential in clinical settings for the treatment of gastrointestinal malignancies. The continued investigation of this promising natural compound may lead to the development of novel and effective strategies for combating these deadly diseases.

References

- 1. This compound inhibits the proliferation of esophageal squamous cell carcinoma cells via downregulation of STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A Potent Lead Induces Apoptosis in Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 6. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses growth of human esophageal squamous cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of apoptotic death in cultured human pancreatic cancer cells by propidium iodide and digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (DIM) and its derivatives induce apoptosis in pancreatic cancer cells through endoplasmic reticulum stress-dependent upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,3'-Diindolylmethane (DIM) in Cell Culture